molecular formula C6H13ClN2O B1373636 3-Amino-3-cyclopropylpropanamide hydrochloride CAS No. 1354953-76-6

3-Amino-3-cyclopropylpropanamide hydrochloride

Cat. No.: B1373636
CAS No.: 1354953-76-6
M. Wt: 164.63 g/mol
InChI Key: DAUPZEUAZZOGRT-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropylpropanamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol It is a hydrochloride salt form of 3-amino-3-cyclopropylpropanamide, characterized by the presence of an amino group and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-cyclopropylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired amide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-cyclopropylpropanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols .

Mechanism of Action

The mechanism of action of 3-amino-3-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-cyclopropylpropanamide hydrochloride is unique due to its combination of an amino group, a cyclopropyl ring, and an amide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-amino-3-cyclopropylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUPZEUAZZOGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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